2-Phenylpiperidin-4-one
Overview
Description
2-Phenylpiperidin-4-one is a heterocyclic organic compound that features a piperidine ring substituted with a phenyl group at the second position and a ketone group at the fourth position. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various biologically active molecules and pharmaceuticals.
Mechanism of Action
Target of Action
Piperidine derivatives, a class to which 2-phenylpiperidin-4-one belongs, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit various biological activities, including antimicrobial and anticancer effects
Biochemical Pathways
These pathways are critical in cell proliferation, survival, and apoptosis .
Result of Action
Piperidine derivatives have been found to exhibit significant antimicrobial activity and anticancer potential . For instance, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Biochemical Analysis
Biochemical Properties
It is known that phenylpiperidines, the class of compounds to which 2-Phenylpiperidin-4-one belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific phenylpiperidine compound and the biological context .
Cellular Effects
Some phenylpiperidines have been shown to have effects on various types of cells and cellular processes . For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that phenylpiperidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of phenylpiperidines can change over time in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of phenylpiperidines can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that phenylpiperidines can be involved in various metabolic pathways, including interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that phenylpiperidines can interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation .
Subcellular Localization
It is known that phenylpiperidines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpiperidin-4-one typically involves the condensation of a primary amine with benzaldehyde, followed by an acid-promoted Mannich-type cyclization. One common method includes the reaction of ammonium acetate, benzaldehyde, and a suitable ketone in ethanol, leading to the formation of the desired piperidinone .
Industrial Production Methods: In industrial settings, the production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may involve the use of catalysts and controlled temperature and pressure conditions to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of phenylpiperidine carboxylic acids.
Reduction: Formation of phenylpiperidin-4-ol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-Phenylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
2-Aryl-4-piperidones: These compounds share a similar piperidine ring structure but with different aryl substituents.
3-Aminopiperidin-2-ones: These compounds have an amino group at the third position and a ketone at the second position.
Piperidine derivatives: Various piperidine derivatives with different functional groups and substitutions.
Uniqueness: 2-Phenylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and ketone functionality make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
2-phenylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIBEASNZNAKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595592 | |
Record name | 2-Phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193201-69-3 | |
Record name | 2-Phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpiperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the substitution pattern on the phenyl ring of 2-Phenyldecahydroquinolin-4-one influence its conformation?
A: The research primarily focuses on the conformational analysis of 2-phenyldecahydroquinolin-4-one derivatives. It investigates how electron-donating substituents on the phenyl ring, specifically at the para position, impact the overall conformation of the molecule, particularly the 2-phenylpiperidin-4-one ring system. []
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